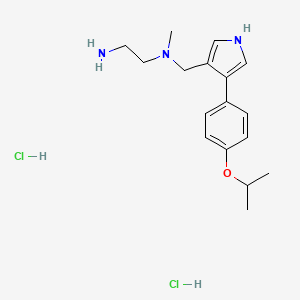

MS023 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNXCUFNZWGILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS023 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS023 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). This document provides a comprehensive overview of its mechanism of action, detailing its molecular targets, cellular effects, and synergistic potential with other therapeutic agents. Quantitative data from biochemical and cellular assays are summarized, and detailed protocols for key experiments are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the compound's function.

Core Mechanism of Action

MS023 dihydrochloride exerts its biological effects primarily through the potent and selective inhibition of Type I PRMTs. This family of enzymes is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, a post-translational modification crucial for regulating various cellular processes, including gene transcription, RNA processing, and DNA damage repair.

The inhibitory activity of MS023 is noncompetitive with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate.[1] A crystal structure of PRMT6 in complex with MS023 has revealed that the inhibitor binds to the substrate-binding site of the enzyme.[1][2]

The primary molecular targets of MS023 are PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[3][4][5][6] By inhibiting these enzymes, MS023 leads to a global reduction in asymmetric arginine dimethylation, which in turn affects various downstream cellular pathways.[1][5][6]

Quantitative Data

The inhibitory potency and cellular activity of MS023 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Potency of this compound against Type I PRMTs

| Target | IC50 (nM) |

| PRMT1 | 30[3][4] |

| PRMT3 | 119[3][4][5][6] |

| PRMT4 | 83[3][4][5][6] |

| PRMT6 | 4[4] - 8[5][6] |

| PRMT8 | 5[4] - 8[5][6] |

Table 2: Cellular Activity of MS023

| Cellular Effect | Cell Line | IC50 (nM) |

| Reduction of H4R3me2a levels | MCF7 | 9 ± 0.2[3][7] |

| Reduction of H3R2me2a levels | HEK293 | 56 ± 7[3][7] |

Table 3: Biophysical Binding Affinity of MS023

| Target | Method | Binding Affinity (Kd) |

| PRMT6 | Isothermal Titration Calorimetry (ITC) | 6 nM[1] |

Signaling Pathways and Cellular Consequences

The inhibition of Type I PRMTs by MS023 triggers a cascade of events within the cell, ultimately impacting gene expression, RNA processing, and cellular viability.

A key consequence of PRMT1 inhibition by MS023 is the impairment of RNA splicing.[8][9] This occurs through the altered methylation of splicing factors, leading to an accumulation of DNA:RNA hybrids known as R-loops.[8] The formation of R-loops can cause DNA double-strand breaks (DSBs), contributing to cell cycle arrest and growth inhibition.[8][9] This induction of DNA damage underlies the synergistic effect observed when MS023 is combined with DNA damaging agents such as chemotherapy, PARP inhibitors, and ionizing radiation.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MS023.

Scintillation Proximity Assay (SPA) for PRMT Inhibition

This assay is used to quantify the enzymatic activity of PRMTs and the inhibitory potency of compounds like MS023.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone H4 peptide), and [³H]-S-adenosyl-L-methionine ([³H]-SAM) in an appropriate assay buffer.

-

Compound Addition: Add varying concentrations of MS023 or a vehicle control (e.g., DMSO) to the wells of a 384-well microplate.

-

Initiation of Reaction: Add the reaction mixture to each well to start the enzymatic reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate, if methylated by the PRMT, will bind to the beads, bringing the [³H]-methyl group in close proximity to the scintillant in the beads, generating a light signal.

-

Measurement: Measure the luminescence signal using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of MS023 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Histone Methylation

This technique is used to assess the cellular activity of MS023 by measuring the levels of specific histone arginine methylation marks.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MCF7 or HEK293) and treat them with various concentrations of MS023 or a vehicle control for a specified duration (e.g., 48 hours).

-

Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a) and a loading control (e.g., anti-total Histone H3 or H4).

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the specific methylation mark to the total histone loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with MS023.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of MS023 or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Selectivity Profile

MS023 exhibits high selectivity for Type I PRMTs. It has been shown to be inactive against Type II (PRMT5, PRMT7) and Type III (PRMT9) PRMTs, as well as a panel of protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[1] This high degree of selectivity makes MS023 a valuable chemical probe for studying the specific biological roles of Type I PRMTs.

Therapeutic Potential and Future Directions

The ability of MS023 to induce DNA damage and synergize with DNA damaging agents highlights its potential as a therapeutic agent in oncology.[8] Preclinical studies have shown that the combination of MS023 with the FLT3 inhibitor PKC412 can block the propagation of MLL-rearranged acute lymphoblastic leukemia (ALL) and extend the survival of leukemic mice.[3][7] Further research is warranted to explore the full therapeutic potential of MS023 and other Type I PRMT inhibitors in various cancer types and to elucidate the detailed molecular mechanisms underlying their synergistic effects with other anticancer therapies.

References

- 1. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.abcam.com [docs.abcam.com]

- 3. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 6. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. The application of differential scanning fluorimetry in exploring bisubstrate binding to protein arginine N-methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS023 Dihydrochloride: A Potent and Selective Type I Protein Arginine Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS023 dihydrochloride (B599025) is a potent, cell-permeable small molecule inhibitor that selectively targets Type I protein arginine methyltransferases (PRMTs). This guide provides a comprehensive technical overview of MS023 dihydrochloride, including its primary molecular targets, mechanism of action, and detailed protocols for key experimental validation. Quantitative data are presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

Protein arginine methylation is a critical post-translational modification that plays a pivotal role in the regulation of numerous cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. The enzymes responsible for this modification are the protein arginine methyltransferases (PRMTs). Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of Type I PRMTs and as a potential starting point for drug discovery efforts.

Chemical and Physical Properties

This compound is the salt form of the active inhibitor, ensuring its solubility and stability for research applications.

| Property | Value |

| Chemical Name | N1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride[] |

| Molecular Formula | C17H25N3O · 2HCl[2] |

| Molecular Weight | 360.32 g/mol [2] |

| Appearance | White to off-white or pink solid[] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[2] |

| Storage | Store at -20°C[2] |

| Stability | Stable for at least 4 years when stored properly[3] |

| CAS Number | 1992047-64-9[2] |

Primary Molecular Targets and Potency

This compound is a potent and selective inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. These enzymes catalyze the formation of asymmetric dimethylarginine (ADMA). MS023 exhibits high selectivity for Type I PRMTs over Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as other classes of methyltransferases.[2]

The inhibitory potency of MS023 against its primary targets has been determined using in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Target Enzyme | IC50 (nM) |

| PRMT1 | 30[][2] |

| PRMT3 | 119[][2] |

| PRMT4 (CARM1) | 83[][2] |

| PRMT6 | 4 - 8[][2] |

| PRMT8 | 5 - 8[][2] |

Mechanism of Action

MS023 acts as a non-competitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate. This indicates that MS023 does not bind to the active site of the enzyme in the same manner as either the cofactor or the substrate. Instead, it is believed to bind to a distinct site on the enzyme, inducing a conformational change that prevents the catalytic activity.

Within cells, treatment with MS023 leads to a dose-dependent decrease in the levels of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins. A key pharmacodynamic marker of MS023 activity is the reduction of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a).

Signaling Pathway

Type I PRMTs, particularly PRMT1, are integral components of various signaling pathways. They regulate gene expression by methylating histone proteins, which can either activate or repress transcription depending on the specific arginine residue and the surrounding chromatin context. Furthermore, Type I PRMTs methylate a wide array of non-histone proteins, including transcription factors and signaling molecules, thereby modulating their activity, localization, and stability. The inhibition of Type I PRMTs by MS023 can therefore have pleiotropic effects on cellular signaling.

References

MS023 Dihydrochloride: An In-Depth Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS023 is a potent, selective, and cell-permeable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of MS023 dihydrochloride, detailing its mechanism of action, biochemical and cellular activity, and its role as a chemical probe in epigenetic research. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in utilizing this tool for their investigations into the biological functions of PRMTs and their implications in health and disease.

Introduction to this compound

MS023 is a chemical probe that selectively targets the active site of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA processing, and DNA damage repair.[4][5] Overexpression and dysregulation of Type I PRMTs have been implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[4] MS023 serves as a valuable tool for elucidating the specific roles of these enzymes in normal physiology and pathological conditions. A structurally similar but inactive analog, MS094, is available as a negative control for cellular studies.[2]

Mechanism of Action

MS023 acts as a non-competitive inhibitor, binding to the substrate-binding site of Type I PRMTs.[2] A co-crystal structure of MS023 with PRMT6 has confirmed this binding mode.[2] By occupying the substrate-binding pocket, MS023 prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA) levels within the cell.[2][4]

Quantitative Data

The inhibitory activity of MS023 has been quantified against various Type I PRMTs and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs

| Target PRMT | IC50 (nM) |

| PRMT1 | 30[6][7] |

| PRMT3 | 119[6][7] |

| PRMT4 (CARM1) | 83[6][7] |

| PRMT6 | 4[6][7] |

| PRMT8 | 5[6][7] |

Table 2: Cellular Inhibitory Activity of MS023

| Cellular Mark | Cell Line | IC50 (nM) |

| H4R3me2a (Histone H4 Arginine 3 asymmetric dimethylation) | MCF7 | 9[7] |

| H3R2me2a (Histone H3 Arginine 2 asymmetric dimethylation) | HEK293 | 56[7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MS023 Action

Caption: Mechanism of MS023 action on protein arginine methylation pathways.

Experimental Workflow for In Vitro PRMT Inhibition Assay

Caption: Scintillation Proximity Assay (SPA) workflow for measuring PRMT inhibition.

Experimental Workflow for Cellular Western Blot Analysis

References

- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone Methylation (Arginine) Antibodies | EpigenTek [epigentek.com]

- 7. selleckchem.com [selleckchem.com]

MS023 Dihydrochloride: A Technical Guide to a Potent Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS023 dihydrochloride (B599025) has emerged as a critical chemical probe for interrogating the function of type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, playing a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA processing, and DNA damage repair.[2] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2] This technical guide provides an in-depth overview of the discovery, development, and biological activity of MS023, complete with experimental protocols and pathway visualizations to support further research and drug development efforts.

Discovery and Development

MS023 was identified through a collaborative effort between the Icahn School of Medicine at Mount Sinai and the Structural Genomics Consortium (SGC) as a potent, selective, and cell-active inhibitor of human type I PRMTs.[2] The development of MS023 was guided by the co-crystal structure of PRMT6 with a previously developed inhibitor, leading to the design of a molecule with high affinity for the substrate-binding pocket of type I PRMTs.[3] A structurally similar but inactive analog, MS094, was also developed as a negative control for experimental studies.[1]

Mechanism of Action

MS023 is a potent inhibitor of type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1][4] These enzymes are responsible for asymmetric dimethylation of arginine residues.[2] The co-crystal structure of MS023 in complex with PRMT6 reveals that it binds to the substrate-binding site of the enzyme.[1][5] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the methyltransferase activity of the enzyme. MS023 exhibits high selectivity for type I PRMTs over type II and type III PRMTs, as well as other epigenetic modifiers like protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[1]

Data Presentation

Biochemical Inhibitory Activity of MS023

| Target | IC50 (nM) |

| PRMT1 | 30[4] |

| PRMT3 | 119[4] |

| PRMT4 | 83[4] |

| PRMT6 | 4[4] |

| PRMT8 | 5[4] |

Cellular Activity of MS023

| Cell Line | Assay | Target | IC50 (nM) |

| MCF7 | Western Blot | H4R3me2a | 9[6] |

| HEK293 | Western Blot | H3R2me2a | 56[6] |

Experimental Protocols

Biochemical Assay: Scintillation Proximity Assay (SPA) for PRMT Activity

This protocol is used to determine the in vitro inhibitory activity of MS023 against type I PRMTs.

Materials:

-

Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)

-

Biotinylated peptide substrate (e.g., biotinylated histone H4 peptide)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Streptavidin-coated SPA beads

-

384-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRMT enzyme and the biotinylated peptide substrate in the assay buffer.

-

Add varying concentrations of MS023 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Initiate the methylation reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Terminate the reaction by adding a stop solution (e.g., 5 M guanidine (B92328) hydrochloride).

-

Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6][7][8]

Cellular Assay: Western Blot for Histone Arginine Methylation

This protocol is used to assess the effect of MS023 on histone arginine methylation in cells.

Materials:

-

Cell line (e.g., MCF7 breast cancer cells)

-

Cell culture medium and supplements

-

MS023 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4R3me2a, anti-total Histone H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF7 cells in a 12-well plate and allow them to adhere overnight.[1]

-

Treat the cells with varying concentrations of MS023 or DMSO for 48 hours.[1]

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[1]

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10][11][12][13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total histone H4.[2]

-

Quantify the band intensities and calculate the cellular IC50 value.[2]

In Vivo Assay: Xenograft Tumor Model

This protocol describes the use of a xenograft mouse model to evaluate the in vivo efficacy of MS023.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest the cells and resuspend them in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.[14][15]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5 per group).[17]

-

Administer MS023 (e.g., 15 or 30 mg/kg) or vehicle control via intraperitoneal injection twice a week.[17]

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[17]

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagrams

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MS023 | Structural Genomics Consortium [thesgc.org]

- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. bosterbio.com [bosterbio.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 16. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. researchgate.net [researchgate.net]

MS023 Dihydrochloride: A Technical Guide to its Impact on Histone Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS023 dihydrochloride, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). It details the compound's mechanism of action, its specific effects on histone arginine methylation, and the downstream cellular consequences. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of MS023 as a chemical probe in epigenetic research and drug discovery.

Introduction to Histone Arginine Methylation and MS023

Histone post-translational modifications (PTMs) are critical for regulating chromatin structure and gene expression.[1] Among these, histone arginine methylation is a key epigenetic mark catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs).[2] PRMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of arginine residues on histones and other proteins.[3][4]

PRMTs are classified into three types based on their catalytic activity:[2][4]

-

Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[2][4]

-

Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[4]

-

Type III PRMTs (PRMT7): Catalyze only the formation of MMA.[4]

Overexpression of PRMTs has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2] MS023 is a potent, selective, and cell-active small molecule inhibitor of human Type I PRMTs.[3][5] It serves as a valuable chemical tool for investigating the biological roles of these enzymes and for exploring their therapeutic potential.[3][4]

Mechanism of Action of MS023

MS023 exhibits high potency and selectivity for Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][6] It is completely inactive against Type II and Type III PRMTs, as well as protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[3][6][7] X-ray crystallography has revealed that MS023 binds to the substrate-binding site of PRMT6.[3][4]

By inhibiting Type I PRMTs, MS023 leads to a potent reduction in cellular levels of asymmetrically dimethylated histone arginine residues.[3][6] Specifically, it has been shown to decrease the levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), a product of PRMT1 activity, and histone H3 arginine 2 asymmetric dimethylation (H3R2me2a), which is mediated by PRMT6.[2][5] A notable consequence of Type I PRMT inhibition by MS023 is a concurrent increase in the levels of monomethylated and symmetrically dimethylated arginine residues in cells.[3][6]

Quantitative Data on MS023 Activity

The following tables summarize the quantitative data regarding the inhibitory activity of MS023 against various PRMTs and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs

| Target PRMT | IC50 (nM) |

| PRMT1 | 30[5][6][8] |

| PRMT3 | 119[5][6][8] |

| PRMT4 (CARM1) | 83[5][6][8] |

| PRMT6 | 4[5][8] |

| PRMT8 | 5[5][8] |

Table 2: Cellular Activity of MS023 on Histone Arginine Methylation Marks

| Cell Line | Histone Mark | Cellular IC50 (nM) |

| MCF7 | H4R3me2a | 9[5][6][7] |

| HEK293 | H3R2me2a | 56[5][6][7] |

Table 3: Antiproliferative Activity of MS023 in a Cancer Cell Line

| Cell Line | Assay | IC50 (µM) |

| A549 (MTAP clone 2) | MTT Assay (7 days) | 13.4[5] |

Effects on Downstream Cellular Processes

The inhibition of histone arginine methylation by MS023 triggers a cascade of downstream cellular events, impacting gene expression, RNA metabolism, and DNA damage response pathways.

Gene Expression

Treatment with MS023 can lead to significant changes in gene expression profiles. For instance, in colon cancer cells, MS023 has been shown to upregulate genes involved in intestinal cell differentiation.[9] Conversely, in clear cell renal cell carcinoma, MS023 treatment leads to the downregulation of genes associated with the cell cycle and DNA damage repair (DDR) pathways.[10]

RNA Splicing and DNA Damage

Studies in small cell lung cancer (SCLC) have revealed that MS023 impairs RNA splicing.[11][12] This disruption in RNA processing can lead to an increase in DNA:RNA hybrids and the formation of DNA double-strand breaks (DSBs).[12][13] The accumulation of DNA damage is a key mechanism through which MS023 can sensitize cancer cells to DNA-damaging agents.

Synergy with DNA Damaging Agents

MS023 has demonstrated synergistic effects when combined with DNA-damaging therapies. In SCLC, it enhances the efficacy of cisplatin, etoposide, ionizing radiation (IR), and PARP inhibitors like talazoparib.[11][12][13] This sensitization is attributed to the MS023-induced impairment of DNA damage repair pathways.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to MS023.

Caption: Mechanism of MS023 action on histone arginine methylation.

Caption: Workflow for assessing MS023's effect on histone methylation.

Caption: MS023-induced DNA damage and cell cycle arrest pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MS023's effects on histone arginine methylation.

PRMT Biochemical Assay (Scintillation Proximity Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against PRMTs.[6][8]

Materials:

-

PRMT enzyme (e.g., PRMT1, PRMT6)

-

Biotinylated peptide substrate (e.g., biotinylated histone H4 peptide)

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

Non-tritiated SAM

-

Assay buffer

-

Streptavidin-coated scintillant microplates

-

This compound

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRMT enzyme, biotinylated peptide substrate, and assay buffer.

-

Add serial dilutions of MS023 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding a mixture of [3H]-SAM and non-tritiated SAM. The concentrations of substrate and cofactor should be at their Km values for balanced conditions.[6][8]

-

Incubate the reaction at the optimal temperature and time for the specific PRMT.

-

Stop the reaction.

-

Transfer the reaction mixture to a streptavidin-coated scintillant microplate.

-

Incubate to allow the biotinylated peptide to bind to the streptavidin on the plate.

-

Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[6]

-

Calculate the percent inhibition for each concentration of MS023 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Histone Arginine Methylation

This protocol is used to detect changes in the levels of specific histone arginine methylation marks in cells treated with MS023.[2][14][15]

Materials:

-

Cells treated with MS023

-

Histone extraction buffer or RIPA buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (10-15% Bis-Tris recommended for histone resolution)[16]

-

PVDF or nitrocellulose (0.2 µm pore size recommended) membrane[16][17]

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-histone H3, anti-histone H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14][16]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14][16]

-

Wash the membrane with TBST.[14]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]

-

Wash the membrane again with TBST.[14]

-

-

Detection and Analysis:

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of specific histone methylation marks with particular genomic regions.[19][20][21]

Materials:

-

Cells treated with MS023

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication or micrococcal nuclease digestion equipment

-

Antibody against the histone modification of interest (e.g., anti-H4R3me2a)

-

Protein A/G magnetic beads or sepharose

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target genomic loci

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.[22]

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei.

-

Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.[22]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating in the presence of NaCl and treat with proteinase K to digest proteins.

-

Purify the immunoprecipitated DNA.

-

-

Analysis:

Mass Spectrometry for Histone PTM Analysis

Mass spectrometry (MS) provides a comprehensive and unbiased method for identifying and quantifying a wide range of histone PTMs simultaneously.[1][21][23][24]

Materials:

-

Purified histones from MS023-treated cells

-

Chemical derivatization reagents (e.g., propionic anhydride)

-

Trypsin

-

Nano-flow liquid chromatography (nLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap)

-

Data analysis software

Procedure:

-

Histone Extraction and Preparation:

-

Isolate nuclei from cells and extract histones, often using an acid extraction method.[23]

-

Purify the histones.

-

-

Derivatization and Digestion (Bottom-up approach):

-

Chemically derivatize the histones (e.g., with propionic anhydride) to neutralize the positive charge of unmodified and monomethylated lysines.[1]

-

Digest the histones into peptides using trypsin.[1]

-

Perform a second derivatization step on the newly generated peptide N-termini to improve chromatographic separation.[1]

-

-

nLC-MS/MS Analysis:

-

Data Analysis:

-

Identify the peptides and their modifications by searching the MS/MS spectra against a histone protein database.

-

Quantify the relative abundance of different PTMs by measuring the area under the curve for each peptide species.[24]

-

Compare the PTM profiles of MS023-treated samples to control samples.

-

References

- 1. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]

- 2. MS023 | Structural Genomics Consortium [thesgc.org]

- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MS023 (hydrochloride) - Applications - CAT N°: 18361 [bertin-bioreagent.com]

- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Histone western blot protocol | Abcam [abcam.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Histone Modification [labome.com]

- 19. epigenome-noe.net [epigenome-noe.net]

- 20. bosterbio.com [bosterbio.com]

- 21. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]

- 22. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 24. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Investigating the Function of PRMT1 with MS023 Dihydrochloride (B599025)

This guide provides a comprehensive overview of Protein Arginine Methyltransferase 1 (PRMT1), its multifaceted functions, and the use of the potent inhibitor MS023 dihydrochloride as a chemical probe to elucidate its mechanisms. This document details the biochemical and cellular activities of MS023, outlines key experimental protocols, and visualizes the complex signaling pathways regulated by PRMT1.

Core Concepts: PRMT1 and the Chemical Probe MS023

Protein Arginine Methyltransferase 1 (PRMT1)

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] As the primary Type I PRMT in mammals, it is responsible for the majority of asymmetric dimethylarginine (ADMA) formation.[2] This post-translational modification is a critical regulatory mechanism in a vast number of cellular processes.

Key Functions of PRMT1:

-

Transcriptional Regulation: PRMT1 methylates histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[2][3][4] It also modifies various transcription factors and coactivators to regulate gene expression.[2][5][6]

-

RNA Processing: It plays a crucial role in RNA metabolism, including pre-mRNA splicing, by methylating RNA-binding proteins (RBPs), particularly those with RGG/RG motifs.[3][4][5][7]

-

DNA Damage Response (DDR): PRMT1 is a key regulator of the DDR pathway, methylating proteins such as MRE11 and BRCA1 to orchestrate DNA repair and maintain genomic stability.[2][3][5]

-

Signal Transduction: The enzyme modulates numerous signaling pathways, including the EGFR, Wnt, and JAK/STAT3 pathways, influencing cell proliferation, differentiation, and survival.[3][5][8][9][10]

Due to its extensive involvement in fundamental cellular activities, the dysregulation of PRMT1 has been implicated in a variety of human diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[5][9][11][12][13]

This compound: A Potent and Selective Type I PRMT Inhibitor

MS023 is a potent, selective, and cell-active small molecule inhibitor developed as a chemical probe for studying Type I PRMTs.[1][12][14][15] It exhibits high potency for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while remaining inactive against Type II and Type III PRMTs and other epigenetic modifiers.[1][14] Its mechanism of action involves binding to the peptide substrate-binding site in a manner that is noncompetitive with both the SAM cofactor and the peptide substrate.[1] A structurally similar but biologically inactive analog, MS094, serves as an ideal negative control for experiments.[1][12]

Quantitative Data on MS023 Activity

The efficacy of MS023 has been quantified in both biochemical and cellular assays, providing a clear profile of its inhibitory action.

Table 1: Biochemical Inhibitory Activity of MS023 Against Type I PRMTs

| Target | IC₅₀ (nM) |

| PRMT1 | 30 ± 9 [1] |

| PRMT3 | 119 ± 14[1] |

| PRMT4 (CARM1) | 83 ± 10[1] |

| PRMT6 | 4 ± 0.5[1] |

| PRMT8 | 5 ± 0.1[1] |

Table 2: Cellular Inhibitory Activity of MS023

| Cell Line | Target Pathway/Marker | Cellular IC₅₀ (nM) | Assay Duration |

| MCF7 | PRMT1 Activity (H4R3me2a reduction) | 9 ± 0.2[1] | 48 hours[1] |

| HEK293 | PRMT6 Activity (H3R2me2a reduction) | 56 ± 7[15] | 20 hours[15] |

Table 3: Cellular Consequences of PRMT1 Inhibition by MS023

| Cellular Process | Observed Effect | Cell Models |

| Global Arginine Methylation | Potent decrease in asymmetric dimethylation (ADMA); concurrent increase in monomethylation (MMA) and symmetric dimethylation (SDMA).[1][5] | MCF7[1][5] |

| RNA Splicing | Impaired splicing, leading to intron retention and formation of DNA:RNA hybrids (R-loops).[7][16][17] | SCLC cell lines[7][16][17] |

| DNA Damage | Accumulation of DNA double-strand breaks (DSBs), indicated by increased γH2AX foci.[7][16][18] | SCLC, ccRCC cell lines[7][16][18] |

| Cell Cycle | Induction of cell cycle arrest.[18] | ccRCC cell lines[18] |

| Cell Proliferation | Potent inhibition of cell growth and clonogenic survival.[12][16][18] | Breast cancer, SCLC, ccRCC cell lines[12][16][18] |

| Gene Expression | Downregulation of EGFR and Wnt signaling pathway components.[10] | Breast cancer cell lines[10] |

Visualizing PRMT1 Pathways and Experimental Workflows

Signaling Pathways and Mechanisms

Experimental Workflows

Detailed Experimental Protocols

PRMT Biochemical Scintillation Proximity Assay (SPA)

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group to a peptide substrate.[14]

Principle: A tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) is transferred by PRMT1 to a biotinylated peptide substrate. The [³H]-methylated biotin-peptide is captured by streptavidin-coated scintillant beads in a microplate. The proximity of the ³H isotope to the scintillant emits light, which is measured as counts per minute (CPM).

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing the PRMT1 enzyme, the biotinylated peptide substrate (e.g., derived from histone H4), and non-tritiated SAM.

-

Inhibitor Addition: Add varying concentrations of MS023 or DMSO control to the reaction wells.

-

Initiation: Start the reaction by adding [³H]-SAM. Incubate at the optimal temperature (e.g., 30°C) for a defined period, ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing non-biotinylated substrate and SAH).

-

Detection: Add streptavidin-coated SPA beads to the wells. The beads will capture the biotinylated peptides.

-

Measurement: After an incubation period to allow for bead settling, measure the radioactivity using a microplate scintillation counter.

-

Analysis: Calculate the percent inhibition at each MS023 concentration relative to the DMSO control and determine the IC₅₀ value by nonlinear regression.

Cellular PRMT1 Activity Assay via Western Blot

This protocol assesses the ability of MS023 to inhibit PRMT1 activity within a cellular context by measuring the levels of a specific methylation mark, H4R3me2a.[1][12]

Cell Line: MCF7 cells are recommended due to their high basal levels of H4R3me2a.[1][19]

Methodology:

-

Cell Culture: Plate MCF7 cells in 12-well plates and grow to approximately 40-50% confluency.

-

Treatment: Treat cells with a serial dilution of MS023 (e.g., 0-1000 nM), MS094 (negative control), or DMSO (vehicle control) for 48 hours.

-

Cell Lysis:

-

Wash cells with PBS and lyse them in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% TritonX-100, 12.5 U/mL benzonase, and protease inhibitors).[1]

-

Incubate for 3 minutes at room temperature, then add SDS to a final concentration of 1% to denature proteins.[1]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein lysate (e.g., 15-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for asymmetric dimethyl-Histone H4 Arginine 3 (H4R3me2a).

-

Incubate with a primary antibody for a loading control, such as total Histone H4 or β-actin.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software. Normalize the H4R3me2a signal to the total Histone H4 signal.

-

Plot the normalized data against the log of MS023 concentration and fit a dose-response curve to calculate the cellular IC₅₀.

-

Immunofluorescence for DNA Damage (γH2AX Foci)

This method visualizes and quantifies DNA double-strand breaks (DSBs) following treatment with MS023.

Principle: The phosphorylation of histone variant H2AX on Serine 139 (γH2AX) is one of the earliest events following the formation of a DSB. An antibody specific to γH2AX can be used to detect these sites as distinct nuclear foci.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., SCLC cell lines H446, H1048) on glass coverslips. Treat with MS023 (e.g., 1 µM for 48 hours) or a positive control like ionizing radiation (IR, e.g., 2 Gy).[16]

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour to reduce non-specific antibody binding.

-

Antibody Staining:

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). Analyze a minimum of 100-300 cells per condition.

-

Conclusion and Future Directions

This compound has proven to be an indispensable chemical tool for dissecting the complex functions of PRMT1. Its high potency and selectivity allow for precise interrogation of PRMT1-dependent processes. Investigations using MS023 have solidified the role of PRMT1 as a master regulator of gene expression, RNA metabolism, and the DNA damage response.

The finding that PRMT1 inhibition with MS023 impairs RNA splicing and the DDR, leading to an accumulation of DNA damage, is particularly significant.[7][16][18] This provides a strong mechanistic rationale for its therapeutic potential, especially in oncology. The observed synergy between MS023 and DNA-damaging agents like cisplatin, PARP inhibitors, and ionizing radiation opens a promising avenue for combination therapies aimed at overcoming treatment resistance in aggressive cancers like SCLC.[7][8][16] Future research should continue to explore these therapeutic combinations in preclinical and clinical settings, further defining the role of PRMT1 in disease and validating it as a high-value therapeutic target.

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. PRMT1 - Wikipedia [en.wikipedia.org]

- 12. MS023 | Structural Genomics Consortium [thesgc.org]

- 13. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

An In-depth Technical Guide to the Inhibitory Effects of MS023 on PRMT6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[1][2] It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, with a key substrate being histone H3 at arginine 2 (H3R2me2a).[1][3] Aberrant PRMT6 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2][4] MS023 is a potent and selective, cell-active small molecule inhibitor of type I PRMTs, exhibiting particularly high potency against PRMT6.[5][6][7] This document provides a comprehensive technical overview of the inhibitory effects of MS023 on PRMT6, including quantitative biochemical and cellular data, detailed experimental methodologies, and visualizations of key pathways and mechanisms.

Quantitative Data Summary

The inhibitory activity of MS023 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency of MS023 Against Type I PRMTs

| Target | IC50 (nM) | Reference(s) |

| PRMT6 | 4 ± 0.5 | [5] |

| PRMT1 | 30 ± 9 | [5] |

| PRMT3 | 119 ± 14 | [5] |

| PRMT4 (CARM1) | 83 ± 10 | [5] |

| PRMT8 | 5 ± 0.1 | [5] |

IC50 values represent the concentration of MS023 required to inhibit 50% of the enzyme's activity in a cell-free assay.

Table 2: Cellular Potency of MS023

| Target Pathway | Cell Line | Cellular IC50 (nM) | Target Mark | Reference(s) |

| PRMT6 Activity | HEK293 (overexpressing PRMT6) | 56 ± 7 | H3R2me2a | [6][7][8] |

| PRMT1 Activity | MCF7 | 9 ± 0.2 | H4R3me2a | [5][6] |

Cellular IC50 values represent the concentration of MS023 required to reduce the level of the specific histone methylation mark by 50% in cultured cells.

Table 3: Selectivity Profile of MS023

| Enzyme Class | Activity | Concentration Tested | Reference(s) |

| Type II PRMTs | Inactive | Up to 10 µM | [5][6] |

| Type III PRMTs | Inactive | Up to 10 µM | [5][6] |

| Protein Lysine Methyltransferases (PKMTs) | Inactive | Up to 10 µM | [5][6] |

| DNA Methyltransferases (DNMTs) | Inactive | Up to 10 µM | [5][6] |

| Histone Lysine Demethylases | Inactive | Up to 10 µM | [5] |

MS023 demonstrates high selectivity for type I PRMTs over other classes of epigenetic modifying enzymes.

Mechanism of Action

Studies have revealed that MS023 is a non-competitive inhibitor of PRMT6 with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[5] A co-crystal structure of MS023 in complex with PRMT6 confirmed that the inhibitor binds to the substrate-binding site of the enzyme.[5][9] This binding mode prevents the substrate from accessing the active site, thereby inhibiting the methyltransferase activity of PRMT6. The ethylenediamino group of MS023 acts as an arginine mimetic, which is a critical feature for its interaction with type I PRMTs.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of MS023 on PRMT6.

In Vitro PRMT Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate.

-

Reagents and Materials:

-

Recombinant human PRMT6 enzyme

-

Biotinylated peptide substrate (e.g., biotin-histone H3 peptide)

-

[³H]-SAM (tritiated S-adenosyl-L-methionine)

-

Non-tritiated SAM

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

Microplate scintillation counter

-

MS023 and DMSO (vehicle control)

-

-

Procedure:

-

Prepare serial dilutions of MS023 in DMSO.

-

In a microplate, add the assay buffer, PRMT6 enzyme, and the biotinylated peptide substrate.

-

Add the diluted MS023 or DMSO to the wells.

-

Initiate the reaction by adding a mixture of [³H]-SAM and non-tritiated SAM.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer containing an excess of non-tritiated SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated and [³H]-methylated peptide will bind to the beads.

-

Incubate to allow for binding.

-

Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.

-

Calculate the percent inhibition for each concentration of MS023 and determine the IC50 value by fitting the data to a dose-response curve.[6]

-

Cellular PRMT6 Activity Assay (Western Blotting)

This method assesses the ability of MS023 to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark (H3R2me2a).[10]

-

Reagents and Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding FLAG-tagged PRMT6

-

Transfection reagent

-

MS023 and DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Seed HEK293 cells in multi-well plates.

-

Transfect the cells with the FLAG-tagged PRMT6 expression plasmid using a suitable transfection reagent. A catalytically inactive mutant (e.g., V86K/D88A) can be used as a negative control.[10]

-

After a few hours, replace the medium with fresh medium containing various concentrations of MS023 or DMSO.

-

Incubate the cells for a specified period (e.g., 20-24 hours).[5][10]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies (anti-H3R2me2a and anti-total Histone H3 as a loading control). The anti-FLAG antibody can be used to confirm the expression of the transfected PRMT6.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for H3R2me2a and normalize them to the total Histone H3 levels.

-

Calculate the cellular IC50 value by plotting the normalized H3R2me2a levels against the concentration of MS023.[10][11]

-

Visualizations

PRMT6 Signaling and Inhibition by MS023

The following diagram illustrates the basic enzymatic function of PRMT6 and how MS023 interferes with this process.

Caption: Mechanism of PRMT6 inhibition by MS023.

Experimental Workflow for Cellular Activity Assay

This diagram outlines the key steps in the cellular assay to determine the potency of MS023.

Caption: Workflow for determining the cellular IC50 of MS023.

Logical Relationship of PRMT6, MS023, and Downstream Effects

This diagram shows the logical flow from PRMT6 activity to its downstream consequences and how MS023 intervenes.

Caption: The impact of MS023 on the PRMT6 signaling cascade.

Conclusion

MS023 is a well-characterized, potent, and selective inhibitor of type I PRMTs, with exceptional activity against PRMT6. Its ability to effectively reduce PRMT6-mediated histone methylation in cellular models underscores its value as a chemical probe for investigating the biological roles of PRMT6. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in targeting PRMT6. The availability of a structurally similar, inactive control compound, MS094, further enhances the utility of MS023 for rigorous chemical biology studies.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The methyltransferase PRMT6 attenuates antiviral innate immunity by blocking TBK1–IRF3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]

- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. xcessbio.com [xcessbio.com]

- 9. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]

- 10. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 11. MS023 | Structural Genomics Consortium [thesgc.org]

MS023 Dihydrochloride: A Potent Type I PRMT Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS023 dihydrochloride (B599025) is a potent, selective, and cell-permeable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). Its ability to modulate the epigenetic landscape by inhibiting arginine methylation has positioned it as a valuable tool in cancer research. This document provides a comprehensive overview of MS023's mechanism of action, its applications in various cancer models, and detailed experimental protocols for its use. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visualized to facilitate understanding.

Introduction to MS023 Dihydrochloride

MS023 is a chemical probe that selectively targets the active site of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This family of enzymes, particularly PRMT1 and PRMT6, is frequently overexpressed in various cancers, contributing to oncogenesis through the regulation of gene transcription, RNA processing, and DNA damage repair.[1][2] By inhibiting these enzymes, MS023 disrupts these critical cellular processes, leading to anti-proliferative effects and sensitizing cancer cells to conventional therapies.[3][4]

Mechanism of Action

MS023 functions as a non-competitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[2] A crystal structure of PRMT6 in complex with MS023 has revealed that it binds to the substrate-binding site.[1][2] This binding prevents the transfer of a methyl group from SAM to arginine residues on protein substrates. The primary molecular consequence of MS023 treatment is a global reduction in asymmetric dimethylarginine (ADMA) levels, including on key histone marks like H4R3me2a (a substrate of PRMT1) and H3R2me2a (a substrate of PRMT6).[5][6][7] Interestingly, inhibition of asymmetric dimethylation by MS023 leads to a concurrent increase in monomethylation and symmetric dimethylation of arginine residues.[2]

Signaling Pathway: MS023-Induced DNA Damage and Cell Cycle Arrest

Quantitative Data Summary

The following tables summarize the inhibitory activity of MS023 against various PRMTs and in different cellular contexts.

Table 1: In Vitro Enzymatic Inhibitory Activity of MS023

| Target PRMT | IC50 (nM) |

| PRMT1 | 30[5][6][8][9][10] |

| PRMT3 | 119[5][6][8][9][10] |

| PRMT4 (CARM1) | 83[5][6][8][9][10] |

| PRMT6 | 4[5][6][8][9][10] |

| PRMT8 | 5[5][6][8][9][10] |

Table 2: Cellular Inhibitory Activity of MS023

| Cell Line | Target | Cellular IC50 (nM) |

| MCF7 (Breast Cancer) | H4R3me2a Reduction | 9[5][6][7] |

| HEK293 (Embryonic Kidney) | H3R2me2a Reduction | 56[5][6][7] |

Table 3: In Vivo Efficacy of MS023 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |

| Small Cell Lung Cancer | H82 Cell Line Xenograft | 80 mg/kg, i.p. | Significant delay in tumor growth[4] |

| Colon Cancer | HT-29 Xenograft | 15 and 30 mg/kg, 2 doses/week | Significant delay of tumor growth[11] |

| Clear Cell Renal Cell Carcinoma | RCC243 & 786-0 Xenografts | 80 mg/kg, i.p., 3 days on/4 days off | Suppression of tumor growth[12] |

| Triple-Negative Breast Cancer | MDA-MB-468 Xenograft | 60 mg/kg, daily | Significantly reduced tumor growth[13] |

| Acute Lymphoblastic Leukemia | MLL-r ALL | 160 mg/kg, i.p. (in combination) | Extended survival of leukemic mice[6][7] |

Applications in Cancer Research

Small Cell Lung Cancer (SCLC)

In SCLC, MS023 has demonstrated significant synergy with standard-of-care DNA-damaging agents like cisplatin (B142131) and etoposide, as well as with PARP inhibitors such as talazoparib.[3][4] The cytotoxicity of MS023 in SCLC cell lines correlates with the expression levels of PRMT1.[4] Mechanistically, MS023 impairs RNA splicing, leading to the accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs).[3][4] This inherent DNA damage sensitizes the cancer cells to further insult from chemotherapy or radiation.

Colon Cancer

MS023 has been shown to induce differentiation in colon cancer cells.[11] In the HT-29 colon cancer cell line, MS023 treatment led to a moderate increase in alkaline phosphatase (ALP) activity, a marker of differentiation, and significantly delayed cell proliferation with a GI50 of 2.3 µM.[11] In vivo studies using HT-29 xenografts showed that MS023 significantly inhibited tumor growth.[11]

Clear Cell Renal Cell Carcinoma (ccRCC)

A screen of epigenetic chemical probes identified MS023 as a potent anti-tumorigenic agent in ccRCC.[12] The anti-proliferative effects were specifically attributed to the inhibition of PRMT1. Further investigation revealed that MS023 treatment or PRMT1 knockdown impairs the cell cycle and DNA damage repair pathways in ccRCC cells.[12]

Triple-Negative Breast Cancer (TNBC)

In TNBC, MS023 exhibits anti-growth activity, and the cellular response is linked to the activation of interferon pathways.[13] Treatment with MS023 in sensitive TNBC cell lines leads to a dose-dependent decrease in ADMA levels.[13] In vivo, MS023 was well-tolerated and significantly reduced tumor growth in an MDA-MB-468 xenograft model.[13]

Experimental Protocols

In Vitro PRMT Enzymatic Assay (Scintillation Proximity Assay)

This assay is used to determine the IC50 values of MS023 against purified PRMT enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., histone H4 peptide for PRMT1), and S-[3H-methyl]-adenosyl-L-methionine (3H-SAM) in an appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of MS023 or DMSO (vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution.

-

Signal Detection: Transfer the reaction mixture to a streptavidin-coated scintillation plate. The biotinylated peptide captures the incorporated 3H-methyl group, bringing it in proximity to the scintillant, which emits light.

-

Data Analysis: Measure the radioactivity using a microplate scintillation counter. Calculate the percent inhibition for each MS023 concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][8]

Western Blotting for Cellular Arginine Methylation

This protocol is used to assess the effect of MS023 on cellular protein methylation.

-

Cell Treatment: Culture cancer cells (e.g., MCF7, HEK293) and treat with various concentrations of MS023 (e.g., 1-1000 nM) or DMSO for a specified duration (e.g., 24-48 hours).[2][6][7]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-ADMA, anti-H4R3me2a) and a loading control (e.g., anti-β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative change in methylation levels upon MS023 treatment.

Experimental Workflow: From Target Identification to In Vivo Validation

Conclusion

This compound is a powerful research tool for investigating the role of Type I PRMTs in cancer biology. Its high potency and selectivity, combined with its demonstrated efficacy in a range of preclinical cancer models, underscore its potential as a lead compound for the development of novel epigenetic therapies. The ability of MS023 to sensitize cancer cells to DNA-damaging agents highlights a promising therapeutic strategy that warrants further investigation. This guide provides a foundational resource for researchers aiming to leverage MS023 in their cancer research endeavors.

References

- 1. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]

- 11. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of MS023 Dihydrochloride in Neurobiology Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS023 dihydrochloride (B599025) is a potent, selective, and cell-active small molecule inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This family of enzymes plays a critical role in regulating numerous cellular processes through the methylation of arginine residues on histone and non-histone proteins. In the field of neurobiology, the dysregulation of arginine methylation is increasingly implicated in the pathogenesis of severe neurodegenerative diseases. MS023 has emerged as an indispensable chemical probe for elucidating the function of Type I PRMTs in these disease contexts, particularly in models of Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and in the regulation of fundamental processes like RNA splicing. This guide provides a comprehensive overview of MS023's mechanism of action, its application in neurobiology, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action

Protein arginine methylation is a crucial post-translational modification where methyl groups are transferred to arginine residues on substrate proteins. This process is catalyzed by a family of enzymes called PRMTs, which are classified into three types. Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze both monomethylation (MMA) and asymmetric dimethylation (ADMA) of arginine residues.[1]

MS023 acts as a potent and highly selective inhibitor of this Type I family. It binds to the substrate-binding site of these enzymes, preventing them from methylating their target proteins.[1] A key consequence of Type I PRMT inhibition by MS023 is a global reduction in cellular levels of ADMA. Interestingly, this leads to a concurrent increase in the levels of MMA and symmetric dimethylation (SDMA), a modification catalyzed by Type II PRMTs.[1] This shift in the cellular methylation landscape is a critical aspect of its biological effect.[1]

Data Presentation: Potency and Cellular Activity

The efficacy of MS023 is demonstrated by its low nanomolar inhibitory concentrations against its target enzymes and its potent effects within cellular models.